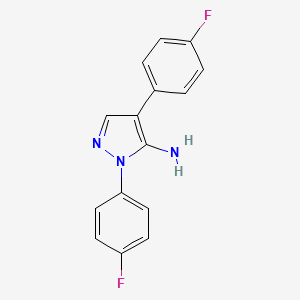

1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2,4-bis(4-fluorophenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3/c16-11-3-1-10(2-4-11)14-9-19-20(15(14)18)13-7-5-12(17)6-8-13/h1-9H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZOLLQOSDUENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N(N=C2)C3=CC=C(C=C3)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine: Structure, Synthesis, and Therapeutic Potential

An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. We delve into its core physicochemical properties, present a detailed and mechanistically justified synthetic protocol, and outline the analytical methods required for its structural validation. Drawing from established literature on structurally analogous compounds, this guide illuminates the promising therapeutic potential of this pyrazole derivative, particularly as a putative inhibitor of key signaling kinases such as p38 MAP kinase. This document is intended to serve as a foundational resource for researchers aiming to explore the synthesis, characterization, and application of this molecule in drug discovery and development programs.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Derivatives of this scaffold exhibit a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, anti-cancer, and antiviral properties.[1][2][3] Several commercially successful drugs, such as the anti-inflammatory agent Celecoxib, feature the pyrazole core, underscoring its clinical significance.

The introduction of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[4] 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine combines the privileged pyrazole scaffold with two fluorophenyl substituents, making it a molecule of considerable interest for therapeutic development. This guide aims to consolidate the known information and provide expert-driven insights into the chemistry and potential pharmacology of this specific compound.

Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its development. 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is a solid at room temperature, with key identifiers and properties summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁F₂N₃ | |

| Molecular Weight | 271.26 g/mol | |

| Physical Form | Solid | |

| InChI Key | CQZOLLQOSDUENN-UHFFFAOYSA-N | |

| SMILES String | NC1=C(C2=CC=C(F)C=C2)C=NN1C3=CC=C(F)C=C3 | |

| Hazard Classification | Acute Toxicity 4 (Oral) | |

| GHS Pictogram | GHS07 (Exclamation mark) | |

| Signal Word | Warning |

Synthesis and Mechanistic Rationale

The synthesis of substituted 5-aminopyrazoles is well-established in chemical literature. A robust and highly effective method involves the condensation and cyclization of a β-ketonitrile with a substituted hydrazine. This approach provides a direct route to the desired pyrazole core with predictable regiochemistry.

Experimental Protocol: Synthesis of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine

This protocol describes a plausible and efficient synthesis based on the condensation of 4-fluorophenylhydrazine with 2-(4-fluorobenzoyl)-3-(4-fluorophenyl)acrylonitrile.

Step 1: Reagent Preparation and Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-fluorobenzoyl)-3-(4-fluorophenyl)acrylonitrile (1.0 eq).

-

Add absolute ethanol (approx. 20 mL per gram of acrylonitrile) as the solvent.

-

Stir the mixture at room temperature until the starting material is fully dissolved.

-

Add 4-fluorophenylhydrazine hydrochloride (1.1 eq) to the solution.

-

Add a catalytic amount of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (0.1 eq), to the mixture.

-

Causality Explanation: The base is crucial for neutralizing the hydrochloride salt of the hydrazine, liberating the free hydrazine needed for the nucleophilic attack. A catalytic amount is sufficient as it is regenerated during the reaction cycle. Ethanol is an excellent solvent choice due to its polarity, which aids in dissolving the starting materials, and its relatively high boiling point, which is suitable for reflux conditions.

-

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

-

Expertise & Experience: The initial nucleophilic attack of the hydrazine on the β-carbon of the acrylonitrile, followed by intramolecular cyclization and dehydration, is significantly accelerated at elevated temperatures. Refluxing ensures a consistent reaction rate to drive the reaction to completion in a reasonable timeframe.

-

Step 3: Product Isolation and Purification

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

The crude product will often precipitate out of the concentrated solution. If not, slowly add cold water to induce precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water followed by a small amount of cold ethanol to remove residual impurities.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine.

Caption: Hypothesized inhibition of the p38 MAP kinase signaling pathway.

Secondary Potential: FGFR Inhibition

Recent research has also identified 5-amino-1H-pyrazole derivatives as potent covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). [5][6]Aberrant FGFR signaling is a known driver in various cancers. The covalent inhibition mechanism often targets a cysteine residue in the receptor's kinase domain, a strategy that can overcome certain forms of drug resistance. [5][6]This suggests that 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine could also be explored as a potential anti-cancer agent.

Future Directions and Conclusion

1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is a compound with a high potential for therapeutic application, grounded in the proven success of its core scaffold. This guide has provided a framework for its synthesis, characterization, and hypothesized biological activity.

Future research should focus on:

-

In Vitro Kinase Assays: Directly testing the compound's inhibitory activity against a panel of kinases, with a primary focus on p38 MAP kinase and FGFRs.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the phenyl rings to optimize potency and selectivity.

-

Cell-Based Assays: Evaluating the compound's ability to suppress cytokine production in immune cells or inhibit proliferation in cancer cell lines with known FGFR aberrations.

-

Pharmacokinetic Profiling: Assessing the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties to determine its drug-like potential.

References

-

Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology. [Link]

-

Fun, H-K., et al. (2011). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry. [Link]

-

Fadila, A., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. [Link]

-

Deng, W., et al. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. SSRN. [Link]

-

Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. meddocsonline.org [meddocsonline.org]

- 4. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. papers.ssrn.com [papers.ssrn.com]

- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Role of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine in Cytokine Inhibition

Foreword: Charting a Course for Novel Anti-Inflammatory Therapeutics

In the landscape of drug discovery, the pyrazole scaffold has emerged as a cornerstone for developing a diverse array of therapeutic agents, demonstrating activities that span from anticancer to antimicrobial.[1][2] Its unique chemical architecture, featuring a five-membered aromatic ring with two adjacent nitrogen atoms, provides a versatile framework for creating compounds with significant pharmacological potential.[1][3] This guide delves into the prospective role of a specific pyrazole derivative, 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine, as an inhibitor of cytokine production, a critical process in the pathogenesis of numerous inflammatory diseases.

While direct experimental evidence for the cytokine-inhibiting properties of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is not yet prevalent in publicly accessible literature, its structural motifs, shared with other known anti-inflammatory pyrazoles, provide a strong rationale for its investigation. This document will, therefore, serve as a technical roadmap for researchers and drug development professionals. We will explore the hypothesized mechanisms of action, grounded in the established pharmacology of related compounds, and provide detailed, field-proven methodologies to systematically evaluate its potential as a novel cytokine inhibitor. Our approach is built on a foundation of scientific integrity, aiming to empower researchers to validate and potentially expand upon the concepts presented herein.

The Pyrazole Moiety: A Privileged Scaffold in Inflammation Research

The pyrazole nucleus is a recurring feature in many clinically significant nonsteroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, a well-known COX-2 inhibitor.[4] The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[4][5] Studies have demonstrated that certain pyrazole analogs can inhibit the activation of nuclear factor kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5]

Furthermore, the p38 mitogen-activated protein kinase (MAPK) pathway, a critical regulator of pro-inflammatory cytokine production, has been identified as a target for pyrazole-based inhibitors.[6][7][8] The p38 MAPK signaling cascade is activated by inflammatory stimuli and plays a crucial role in the transcriptional and post-transcriptional regulation of TNF-α and IL-1β synthesis.[6][7][9] Given that 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine possesses the core pyrazole structure, it is plausible to hypothesize that its mechanism of action could involve the modulation of these critical inflammatory pathways.

Hypothesized Mechanism of Action: Targeting Key Inflammatory Signaling Cascades

Based on the established biological activities of analogous compounds, we can propose a putative mechanism by which 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine may exert its cytokine-inhibiting effects. The most probable targets are the central signaling nodes that regulate the inflammatory response at the cellular level: the p38 MAPK and NF-κB pathways.

Inhibition of the p38 MAPK Pathway

The p38 MAPK pathway is a three-tiered kinase cascade that is activated by extracellular stimuli, such as lipopolysaccharide (LPS), leading to the production of pro-inflammatory cytokines.[6][7] Inhibition of this pathway is a validated strategy for reducing inflammation.

Caption: Hypothesized inhibition of the p38 MAPK pathway.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is another critical regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines.[5]

Caption: Hypothesized modulation of the NF-κB signaling pathway.

Experimental Validation: A Step-by-Step Guide

To empirically determine the cytokine-inhibiting potential of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine, a series of well-established in vitro assays should be performed. The following protocols provide a robust framework for this evaluation.

Workflow for Assessing Cytokine Inhibition

Caption: Overview of the experimental workflow.

Protocol 1: In Vitro Cell-Based Assay for Cytokine Inhibition

This assay utilizes murine macrophages (RAW264.7 cell line) or human peripheral blood mononuclear cells (PBMCs) stimulated with LPS to induce a pro-inflammatory response.[5][10]

Materials:

-

RAW264.7 cells or isolated PBMCs

-

DMEM or RPMI-1640 medium with 10% FBS

-

1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (test compound)

-

Lipopolysaccharide (LPS) from E. coli

-

96-well cell culture plates

-

Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

-

Cell Seeding: Seed RAW264.7 cells at a density of 1 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight. For PBMCs, seed at 1 x 10^6 cells/ml.[10]

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.

-

Pre-treatment: Remove the old medium and add the medium containing the various concentrations of the test compound. Incubate for 1-2 hours.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for cytokine analysis. Store at -80°C.

-

Cell Viability: Assess the viability of the remaining cells using an MTT or similar assay to rule out cytotoxicity as the cause of reduced cytokine levels.

Protocol 2: Quantification of Cytokines by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying cytokine concentrations in the collected supernatants.[11]

Materials:

Procedure:

-

Follow the manufacturer's instructions provided with the specific ELISA kit.

-

Briefly, coat a 96-well plate with a capture antibody specific for the target cytokine.

-

Add the collected supernatants and standards to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that will be converted by the enzyme to produce a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Protocol 3: Mechanistic Investigation via Western Blotting

To investigate whether the compound affects the p38 MAPK or NF-κB pathways, the phosphorylation status of key proteins can be assessed by Western blotting.

Materials:

-

Cell lysates from the cell-based assay

-

SDS-PAGE gels and blotting apparatus

-

Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on pathway activation.

Data Presentation and Interpretation

The quantitative data obtained from the ELISA experiments should be used to calculate the half-maximal inhibitory concentration (IC50) for each cytokine. This represents the concentration of the compound required to inhibit 50% of the cytokine production.

Table 1: Hypothetical Cytokine Inhibition Data for 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine

| Cytokine | IC50 (µM) | Max Inhibition (%) |

| TNF-α | 1.5 ± 0.2 | 95 ± 3 |

| IL-1β | 2.1 ± 0.4 | 92 ± 5 |

| IL-6 | 3.5 ± 0.6 | 88 ± 4 |

Data are presented as mean ± standard deviation from three independent experiments.

A low micromolar or nanomolar IC50 value, coupled with high maximal inhibition and no significant cytotoxicity, would indicate that 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is a potent and specific inhibitor of cytokine production. The Western blot results would then provide crucial mechanistic insights. A reduction in the phosphorylation of p38 or IκBα in compound-treated cells would support the hypothesis that the compound acts on these specific signaling pathways.

Conclusion and Future Perspectives

This guide has outlined a comprehensive strategy for evaluating the potential of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine as a novel cytokine inhibitor. By leveraging the known anti-inflammatory properties of the pyrazole scaffold, we have proposed a plausible mechanism of action centered on the inhibition of the p38 MAPK and NF-κB signaling pathways. The detailed experimental protocols provide a clear and robust framework for testing this hypothesis and quantifying the compound's efficacy.

Should 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine prove to be a potent and selective inhibitor of pro-inflammatory cytokine production in vitro, the next logical steps would involve its evaluation in preclinical animal models of inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease. Further studies would also be necessary to determine its pharmacokinetic and pharmacodynamic properties, as well as its safety profile. The exploration of this and similar pyrazole derivatives holds significant promise for the discovery of new and effective treatments for a wide range of debilitating inflammatory conditions.

References

- The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS. (n.d.). Google Scholar.

- Activation of p38 mitogen-activated protein kinase is critical step for acquisition of effector function in cytokine-activated T cells, but acts as a negative regulator in T cells activated through the T-cell receptor - PMC. (n.d.). NIH.

- The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC. (n.d.). NIH.

- Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC. (n.d.). NIH.

- An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs. (2004). PubMed.

- The p38 mitogen-activated protein kinase signaling cascade in CD4 T cells - PMC. (n.d.). NIH.

- Cytokine Detection Assay Kits. (n.d.). BPS Bioscience.

- Cytokine Assay Reagents and Kits. (n.d.). Revvity.

- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. (2023). NIH.

- Cytokine Response Assays. (n.d.). Charles River Laboratories.

- Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research. (n.d.). Creative Proteomics.

- Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for p. (2020). Semantic Scholar.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Google Scholar.

- Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC. (2025). NIH.

- Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. (2006). PubMed.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI.

- Current status of pyrazole and its biological activities - PMC. (n.d.). NIH.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. aginganddisease.org [aginganddisease.org]

- 7. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. revvity.com [revvity.com]

Methodological & Application

Application Note: An Efficient Two-Step Synthesis of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine for Drug Discovery Applications

Abstract

This application note provides a detailed, efficient, and reliable two-step protocol for the synthesis of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine, a key scaffold in medicinal chemistry, notably in the development of p38 MAP kinase inhibitors.[1] The synthesis strategy is based on the classic and robust Knorr pyrazole synthesis, beginning with the Claisen condensation to form the β-ketonitrile intermediate, 4-fluorobenzoylacetonitrile, followed by a cyclocondensation reaction with 4-fluorophenylhydrazine. This guide is designed for researchers in synthetic chemistry and drug development, offering in-depth procedural details, mechanistic insights, characterization data, and critical safety protocols to ensure reproducibility and safety.

Introduction and Scientific Rationale

The 5-aminopyrazole core is a privileged scaffold in modern drug discovery, forming the basis of numerous therapeutic agents with applications as anti-inflammatory, anti-cancer, and anti-pyretic drugs.[2][3] The target compound, 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine, incorporates two fluorophenyl moieties, a common feature used to enhance metabolic stability and binding affinity. Its synthesis is of significant interest for creating libraries of potential kinase inhibitors and other bioactive molecules.

The chosen synthetic route is a convergent two-step process, prized for its efficiency and use of readily available starting materials.

-

Step 1: Synthesis of 4-Fluorobenzoylacetonitrile (Intermediate I-1). This step involves a base-mediated Claisen condensation between a 4-fluorobenzoate ester and acetonitrile.[4][5] The strong base deprotonates acetonitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the ester, ultimately yielding the β-ketonitrile intermediate.

-

Step 2: Cyclocondensation to form 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (Target T-1). This is a classic example of the Knorr pyrazole synthesis, one of the most versatile methods for creating the pyrazole ring system.[6][7] The reaction proceeds via nucleophilic attack of the hydrazine on the ketone of the β-ketonitrile to form a hydrazone intermediate, which then undergoes a spontaneous intramolecular cyclization by attack of the second nitrogen atom onto the nitrile carbon.[3]

This protocol has been optimized for yield, purity, and operational simplicity, making it suitable for both small-scale research and larger-scale production.

Overall Synthesis Workflow

The two-step synthesis is visualized below, outlining the progression from commercially available starting materials to the final purified target compound.

Caption: Overall workflow for the two-step synthesis of the target compound.

Detailed Experimental Protocols

Part 1: Synthesis of 4-Fluorobenzoylacetonitrile (I-1)

This protocol details the formation of the key β-ketonitrile intermediate required for the subsequent cyclization step.

Reaction Scheme: (Image of the reaction of methyl 4-fluorobenzoate with acetonitrile to form 4-fluorobenzoylacetonitrile)

Materials and Equipment

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mol) | Notes |

| Methyl 4-fluorobenzoate | 154.14 | 29.44 g | 0.191 | Starting ester |

| Acetonitrile | 41.05 | 59 mL | 1.12 | Reagent and solvent |

| Toluene | 92.14 | ~250 mL | - | Anhydrous solvent |

| NaHMDS (40% in THF) | 183.38 | 192 mL | 0.382 | Strong, non-nucleophilic base |

| Hydrochloric Acid (1 M) | 36.46 | As needed | - | For quenching |

| n-Heptane | 100.21 | ~90 mL | - | Anti-solvent for crystallization |

| Equipment | ||||

| 1 L three-neck round-bottom flask | ||||

| Mechanical stirrer, dropping funnel, thermometer | ||||

| Ice/salt bath | ||||

| Rotary evaporator, Buchner funnel |

Protocol:

-

Reaction Setup: Assemble a 1 L three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere. Add methyl 4-fluorobenzoate (29.44 g), toluene (177 L), and acetonitrile (59 mL) to the flask.

-

Cooling: Cool the reaction mixture to a temperature between -5 °C and 0 °C using an ice/salt bath. Efficient stirring is crucial to maintain a homogeneous temperature.

-

Base Addition: Slowly add the solution of sodium bis(trimethylsilyl)amide (NaHMDS, 192 mL) dropwise via the dropping funnel over 1-2 hours. Causality: A slow addition rate is critical to control the exothermic reaction and prevent side reactions. The internal temperature must be maintained between -5 °C and +5 °C.[4]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system) by taking a small, quenched aliquot.

-

Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid while maintaining the temperature below 25 °C. Continue adding acid until the pH of the aqueous layer is below 5. Causality: The acidic quench protonates the enolate product and neutralizes the remaining base.

-

Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the layers and discard the lower aqueous layer. Wash the organic layer with brine (1 x 100 mL).

-

Purification by Recrystallization: Remove a small amount of solvent by vacuum distillation. Add fresh toluene (59 L) and heat the mixture to 85-90 °C to obtain a clear solution. Cool the solution to 50-55 °C and add n-heptane (29 L) to induce precipitation. Allow the mixture to cool slowly to room temperature (20-25 °C).

-

Final Product Collection: Isolate the solid product by filtration through a Buchner funnel, wash with cold n-heptane (59 mL), and dry under vacuum at 40-45 °C.[4]

Expected Results:

-

Yield: ~26 g (83%)

-

Appearance: Off-white to pale yellow solid

-

Melting Point: 84-88 °C[8]

-

Purity (GC/HPLC): >98%

Part 2: Synthesis of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (T-1)

This protocol describes the cyclocondensation reaction to form the final target compound.

Reaction Scheme and Mechanism:

Caption: Mechanism for the formation of the 5-aminopyrazole ring system.

Materials and Equipment

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mol) | Notes |

| 4-Fluorobenzoylacetonitrile (I-1) | 163.15 | 10.0 g | 0.0613 | Intermediate from Part 1 |

| 4-Fluorophenylhydrazine HCl | 162.59 | 10.0 g | 0.0615 | Hydrazine source |

| Ethanol (200 proof) | 46.07 | 150 mL | - | Reaction solvent |

| Triethylamine (TEA) | 101.19 | 9.5 mL | 0.068 | Base to free hydrazine |

| Equipment | ||||

| 250 mL round-bottom flask | ||||

| Reflux condenser, magnetic stirrer, heating mantle | ||||

| Buchner funnel, filter paper |

Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask, add 4-fluorobenzoylacetonitrile (10.0 g), 4-fluorophenylhydrazine hydrochloride (10.0 g), and ethanol (150 mL).

-

Base Addition: Add triethylamine (9.5 mL) to the suspension. Causality: The hydrochloride salt of the hydrazine is often more stable and easier to handle. A base like triethylamine is required to neutralize the HCl and liberate the free hydrazine for the reaction.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) using a heating mantle. Maintain a gentle reflux with magnetic stirring for 4-6 hours.

-

Reaction Monitoring: The reaction can be monitored by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting materials are consumed.

-

Product Isolation: After completion, remove the flask from the heat and allow it to cool slowly to room temperature. The product will precipitate out of the solution as it cools. For maximum recovery, the flask can be placed in an ice bath for 30 minutes.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethanol (2 x 30 mL) to remove any unreacted starting materials and triethylamine hydrochloride salt.

-

Drying: Dry the purified solid in a vacuum oven at 50 °C overnight.

Expected Results:

-

Yield: ~13.5 g (81%)

-

Appearance: White to off-white solid[9]

-

Molecular Formula: C₁₅H₁₁F₂N₃[9]

-

Molecular Weight: 271.26 g/mol [9]

-

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Safety Precautions

All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

| Chemical | Hazards | Recommended PPE and Handling |

| NaHMDS | Corrosive, Flammable, Water-reactive | Handle under inert gas. Wear flame-retardant lab coat, safety goggles, and chemical-resistant gloves. |

| Toluene/Heptane | Flammable, Irritant, Health Hazard | Use in a fume hood away from ignition sources. Wear safety goggles and nitrile gloves. |

| 4-Fluorophenylhydrazine HCl | Harmful if swallowed/inhaled/in contact with skin, Skin/Eye Irritant, Suspected Carcinogen[10][11] | CRITICAL: Avoid all direct contact. Wear safety goggles, a lab coat, and double-glove. Handle as a toxic substance.[12][13] |

| Triethylamine | Flammable, Corrosive, Toxic | Handle in a fume hood. Avoid inhalation of vapors. Wear safety goggles and appropriate gloves. |

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[11][14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10][12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11][12]

-

Spills: Absorb small spills with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Step 1 | Incomplete reaction due to inactive base or insufficient reaction time. | Ensure NaHMDS is fresh. Check for moisture in reagents/glassware. Extend reaction time and monitor by TLC. |

| Product loss during workup. | Ensure pH is correctly adjusted. Avoid overly vigorous extraction. | |

| Low yield in Step 2 | Incomplete reaction. | Ensure sufficient reflux time. Confirm that the correct stoichiometric amount of triethylamine was added. |

| Product is soluble in the mother liquor. | After cooling to room temperature, cool the flask in an ice bath for a longer duration (1-2 hours) to maximize precipitation. | |

| Product is impure | Incomplete reaction or insufficient washing. | Check TLC for starting materials. If present, consider recrystallization from a suitable solvent system (e.g., ethanol/water). |

| Side reactions (e.g., dimer formation). | Ensure temperature control during base addition in Step 1. Use purified intermediate for Step 2. |

References

-

Knorr Pyrazole Synthesis - J&K Scientific LLC. [Link]

-

Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

- CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile - Google P

-

Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. [Link]

-

Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]

-

Aly, A. A., Bräse, S., & El-Shaieb, K. M. (2012). Regioselective synthesis of 5-aminopyrazoles from reactions of amidrazones with activated nitriles : NMR investigation and X-ray. Helda - University of Helsinki. [Link]

-

How to Synthesize 4-Fluorophenylacetonitrile: A Professional and Interesting Approach. (2023). [Link]

- CN111233707B - Synthesis and refining method of 4-fluorobenzoylacetonitrile - Google P

-

El-naggar, A. M., Hussein, A. M., & El-Moneim, N. S. A. (2015). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 7(4), 850-854. [Link]

-

Hoyt, H. M., & Mindiola, D. J. (2021). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC. [Link]

-

Kumar, S., & Kumar, V. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. PMC. [Link]

-

Annes, R., & Páez, J. A. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

-

SAFETY DATA SHEET - 4-Fluorophenylhydrazine hydrochloride - Thermo Fisher Scientific. [Link]

-

Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PubMed. [Link]

-

Dömling, A., & Beck, B. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1118–1159. [Link]

-

Annes, R., & Páez, J. A. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

-

Pyrazole - SlideShare. [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. [Link]

-

Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562–1575. [Link]

-

Aisyah, S., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. [Link]

- WO2014012975A1 - Process for the preparation of 5-fluoro-1h-pyrazoles - Google P

-

Pyrazole synthesis - Organic Chemistry Portal. [Link]

-

Löffler, J., et al. (2020). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

-

Shahani, T., et al. (2010). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. NIH. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. [Link]

Sources

- 1. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-FLUOROBENZOYLACETONITRILE | 4640-67-9 [chemicalbook.com]

- 5. CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile - Google Patents [patents.google.com]

- 6. jk-sci.com [jk-sci.com]

- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 8. 4-Fluorobenzoylacetonitrile 97 4640-67-9 [sigmaaldrich.com]

- 9. 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine | Sigma-Aldrich [sigmaaldrich.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. echemi.com [echemi.com]

- 12. echemi.com [echemi.com]

- 13. 4-Fluorophenylhydrazine Hydrochloride | 823-85-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. canbipharm.com [canbipharm.com]

Solubility Guidelines for 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine in DMSO: A Methodical Approach for Early-Stage Drug Discovery

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate determination of a compound's solubility is a cornerstone of early-stage drug discovery, directly influencing the reliability of in-vitro assays and predicting in-vivo behavior. Dimethyl sulfoxide (DMSO) is the industry-standard solvent for creating high-concentration stock solutions for high-throughput screening (HTS). This document provides a comprehensive guide and detailed protocols for determining the solubility of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine, a substituted aminopyrazole, in DMSO. We will explore the foundational principles of both kinetic and thermodynamic solubility, provide step-by-step experimental procedures, and discuss data interpretation. The methodologies presented herein are designed to be self-validating and are grounded in established best practices to ensure data integrity and reproducibility.

Introduction: The Critical Role of DMSO and Solubility Assessment

Substituted pyrazole scaffolds are of significant interest in medicinal chemistry, with derivatives showing promise as kinase inhibitors and anti-inflammatory agents[1]. 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine belongs to this versatile class of heterocyclic compounds. Before its biological activity can be meaningfully assessed, its fundamental physicochemical properties, particularly solubility, must be characterized.

Low aqueous solubility is a primary cause of compound attrition during drug development.[2][3] To manage the vast number of compounds in modern chemical libraries, DMSO is employed as the primary solvent. Its ability to dissolve a wide range of both polar and nonpolar compounds makes it an invaluable tool for preparing the concentrated stock solutions used in HTS.[4][5] However, the solubility of a compound in pure DMSO does not guarantee its solubility in the aqueous buffers used in biological assays. Therefore, understanding how to properly measure and interpret solubility from a DMSO stock is paramount. This process typically falls into two categories: kinetic and thermodynamic solubility.

-

Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer. It reflects the potential for a compound to precipitate under assay conditions and is ideal for high-throughput screening in early discovery.[2][3][6]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the solid-state material is in equilibrium with the solution. This "gold standard" measurement is more time-consuming but provides a more accurate value crucial for later-stage development and formulation.[6][7]

This guide will provide robust protocols for both measurements, enabling researchers to generate reliable data for 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine.

Compound Profile: 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine

While specific experimental data for this exact molecule is not widely published, we can infer its structure and anticipate its general properties. The presence of two fluorophenyl rings suggests a relatively hydrophobic and rigid molecule, which may contribute to low aqueous solubility.

Caption: Molecular structure of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine.

Experimental Workflow Overview

The process of determining solubility follows a logical progression from sample preparation to final data analysis. The choice between kinetic and thermodynamic pathways depends on the specific requirements of the research stage.

Caption: General workflow for determining kinetic and thermodynamic solubility.

Protocol 1: Kinetic Solubility Determination

This high-throughput method is designed to quickly assess the solubility of a compound when diluted from a DMSO stock into an aqueous buffer. The appearance of a precipitate is measured, often by nephelometry (light scattering) or by quantifying the remaining soluble compound via HPLC-UV after filtration.[2][8]

Rationale

The kinetic solubility assay mimics the conditions of many automated in-vitro biological screens where small volumes of concentrated DMSO stock solutions are dispensed into a much larger volume of aqueous medium.[9] Poor kinetic solubility can lead to compound precipitation in the assay plate, resulting in erroneously low activity measurements and poor data reproducibility.[2]

Materials & Equipment

-

1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (solid powder)

-

Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (polypropylene for compound storage, filter plates for separation)

-

Analytical balance

-

Vortex mixer and Orbital shaker

-

Calibrated single and multichannel pipettes

-

HPLC system with a C18 column and UV detector

Step-by-Step Procedure

-

Stock Solution Preparation:

-

Accurately weigh a sufficient amount of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine to prepare a 20 mM stock solution in DMSO.

-

Ensure complete dissolution by vortexing for several minutes. A brief sonication may be used if necessary. This stock is the starting point for the assay.

-

-

Plate Setup:

-

In a 96-well polypropylene plate, perform serial dilutions of the 20 mM stock solution with DMSO to create a range of concentrations (e.g., from 20 mM down to 0.1 mM).

-

-

Dilution into Aqueous Buffer:

-

Dispense 196 µL of PBS (pH 7.4) into the wells of a 96-well filter plate.

-

Rapidly add 4 µL of each DMSO concentration from the dilution plate into the corresponding wells of the filter plate. This results in a final DMSO concentration of 2%. Causality Note: A final DMSO concentration of 1-2% is standard, as higher concentrations can affect protein activity and artificially inflate solubility.[2][10]

-

-

Incubation:

-

Filtration:

-

Place the filter plate on a vacuum manifold and apply vacuum to draw the solution through the filter into a clean 96-well collection plate. This step separates any precipitated compound from the soluble fraction.[6]

-

-

Quantification:

-

Analyze the concentration of the compound in the filtrate from the collection plate using a validated HPLC-UV method.

-

Prepare a standard curve by diluting the initial 20 mM DMSO stock in a 50:50 mixture of Acetonitrile:Water to known concentrations.

-

The highest concentration that is successfully recovered after filtration without significant loss compared to the standard is reported as the kinetic solubility.

-

Protocol 2: Thermodynamic (Equilibrium) Solubility Determination

This method, often referred to as the "shake-flask" method, measures the true equilibrium solubility of the solid compound in a solvent and is considered the gold standard.[7] It is more resource-intensive but provides highly accurate data essential for lead optimization and pre-formulation studies.[6]

Rationale

Thermodynamic solubility is a measure of a saturated solution in equilibrium with its solid phase.[11] This value is critical for understanding the maximum achievable concentration of a drug in a given medium, which directly relates to its potential for absorption in the gastrointestinal tract, as defined by the Biopharmaceutics Classification System (BCS).[12][13][14]

Materials & Equipment

-

Same as Protocol 1, with the addition of:

-

Glass vials (e.g., 2 mL) with screw caps

-

Centrifuge capable of holding the vials

-

Syringe filters (0.22 µm)

Step-by-Step Procedure

-

Sample Preparation:

-

Add an excess amount of solid 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine to several glass vials (a visible amount of solid should remain at the bottom). Causality Note: Using an excess of solid material is crucial to ensure that equilibrium is reached and the final solution is truly saturated.[6][15]

-

-

Solvent Addition:

-

To each vial, add a precise volume of DMSO (e.g., 1 mL).

-

-

Equilibration:

-

Seal the vials securely and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for 24-48 hours.[7] This extended period is necessary to ensure the system reaches thermodynamic equilibrium.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

-

Sample Collection and Analysis:

-

Carefully collect an aliquot of the clear supernatant, ensuring no solid particles are disturbed or transferred.

-

For an extra layer of validation, filter the collected supernatant through a 0.22 µm syringe filter.

-

-

Quantification:

-

Accurately perform a large serial dilution of the filtered supernatant with DMSO.

-

Quantify the concentration of the diluted sample using a validated HPLC-UV method against a standard curve prepared from the solid compound. The calculated concentration is the thermodynamic solubility.

-

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly. The choice of units (µg/mL or µM) should be consistent.

| Parameter | Value | Unit | Method | Final DMSO (%) | Temperature (°C) |

| Kinetic Solubility | To be determined | µM | HPLC-UV after Filtration | 2% (in PBS) | 25 |

| Thermodynamic Solubility | To be determined | mg/mL | Shake-Flask (HPLC-UV) | 100% | 25 |

Interpretation: A significant drop between thermodynamic solubility in pure DMSO and kinetic solubility in an aqueous buffer is common for hydrophobic compounds. This "solubility shift" highlights the risk of compound precipitation in biological assays and is a critical parameter for medicinal chemists to consider during lead optimization.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Gaylord Chemical. (n.d.). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

MDPI. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

-

ACS Publications. (2002). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

-

Gaylord Chemical Company. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Retrieved from [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]

-

PMC. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

IJPQA. (2024). Comparative Study of UV And HPLC Methods for Estimation of Drug. Retrieved from [Link]

-

Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

-

ResearchGate. (2015). How to check the Drug solubility DMSO solvent..?. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

PMC. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

-

ResearchGate. (2021). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. Retrieved from [Link]

-

ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics. Retrieved from [Link]

-

ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]

-

Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]

-

ResearchGate. (2025). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

-

PMC. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved from [Link]

-

NIH. (n.d.). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

-

MDPI. (2020). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

-

PubMed. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

Sources

- 1. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. charnwooddiscovery.com [charnwooddiscovery.com]

- 3. enamine.net [enamine.net]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. asianpubs.org [asianpubs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. improvedpharma.com [improvedpharma.com]

- 12. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ema.europa.eu [ema.europa.eu]

- 14. database.ich.org [database.ich.org]

- 15. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Troubleshooting solubility issues of pyrazole amines in aqueous buffers

Status: Operational Ticket ID: PYR-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

Pyrazole amines are privileged scaffolds in drug discovery, particularly for kinase inhibitors (e.g., Crizotinib, Ruxolitinib).[1] However, they present a paradox: the very hydrogen-bonding capabilities that make them excellent hinge-binders in ATP pockets also drive high crystal lattice energy and poor aqueous solubility.

This guide addresses the three most common failure modes: pH-dependent precipitation , "Crash-out" upon DMSO dilution , and Colloidal aggregation .

Module 1: The Science of Insolubility (Diagnostic)

Q: Why does my pyrazole amine precipitate in PBS (pH 7.4) but dissolves in 0.1 N HCl?

A: This is a classic ionization issue.

Pyrazole amines are generally weak bases . The intrinsic solubility (

-

Mechanism: At low pH, the pyridine-like nitrogen (N2) becomes protonated, forming a cation that solvates well. At pH 7.4, if your compound's pKa is around 4.0–5.0 (common for aryl-pyrazoles), it exists primarily as the neutral, insoluble free base.

-

The Trap: Many researchers assume "amine" implies high basicity (pKa > 9). However, the aromatic nature of the pyrazole ring delocalizes the lone pair, significantly lowering the pKa compared to aliphatic amines.

Q: My compound is soluble in DMSO (100 mM) but precipitates immediately when added to media at 10 µM. Why?

A: You are hitting the Kinetic Solubility Limit , driven by the "Parabolic Cosolvent Effect."

-

The Physics: Water is a potent anti-solvent for hydrophobic drugs. When you spike DMSO stock into water, the dielectric constant changes rapidly. The solubility does not decrease linearly; it drops exponentially.

-

Thermodynamics: The mixing is exothermic (DMSO + Water), but the local supersaturation exceeds the nucleation threshold, causing immediate precipitation (amorphous solid formation).

Module 2: Troubleshooting Decision Tree

Use this logic flow to identify the root cause of your solubility failure.

Figure 1: Diagnostic logic for isolating solubility failure modes in pyrazole scaffolds.

Module 3: Proven Protocols

Protocol A: Kinetic Solubility Assessment (The "Crash" Test)

Use this for HTS or cell-based assay validation.

-

Preparation: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Stepwise Dilution (Critical):

-

Incorrect: Adding 1 µL stock directly to 999 µL buffer.

-

Correct: Predilute compound in DMSO to 100x the final concentration. Then, add buffer to the DMSO solution slowly with vortexing, or use an intermediate dilution in 50:50 DMSO:Water.

-

-

Incubation: Shake for 90 minutes at room temperature (RT).

-

Filtration: Filter using a 0.45 µm PVDF filter plate (hydrophilic) or centrifuge at 3000 x g for 20 mins.

-

Quantification: Measure UV absorbance (254/280 nm) of the supernatant against a standard curve.

-

Pass Criteria: >80% recovery compared to the theoretical concentration.

-

Protocol B: Salt Screening for Pyrazole Amines

Use this if pH adjustment fails.

Since pyrazoles are weak bases, strong acids are required to form stable salts. Weak acids (acetic, lactic) often fail to protonate the ring nitrogen sufficiently to stabilize the crystal lattice.

| Counterion | Acid pKa | Suitability for Pyrazoles | Notes |

| Mesylate | -1.9 | High | Breaks lattice energy effectively; standard for kinase inhibitors. |

| Chloride | -7.0 | Medium | Good solubility but risk of "Common Ion Effect" in saline/PBS buffers. |

| Tosylate | -2.8 | High | Good for stabilizing aromatic stacks. |

| Fumarate | 3.0 | Low | Often too weak to protonate pyrazole (pKa ~2.5-4). |

Module 4: Advanced Formulation Strategies

When simple pH adjustment and salt formation fail, the issue is likely hydrophobic stacking . Pyrazoles are planar; they stack like plates. You must disrupt this stacking.

Cyclodextrin Complexation

Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) is the gold standard.

-

Mechanism: The hydrophobic pyrazole ring enters the CD cavity, shielding it from water while the sulfonate groups on the CD exterior interact with the buffer.

-

Recipe: 10% (w/v) SBE-β-CD in 50 mM Citrate Buffer (pH 4.0).

Cosolvent Systems (The "Golden Triangle")

For animal dosing (PK studies), avoid 100% DMSO. Use this proven ternary system:

-

10% DMSO (Solubilizer)[2]

-

40% PEG 400 (Viscosity/Cosolvent)

-

50% Water/Saline (Bulk phase)

-

Order of addition: Dissolve in DMSO

Add PEG 400

Module 5: Experimental Artifacts (FAQs)

Q: My IC50 shifts by 10-fold when I change the buffer. Is it solubility?

A: Likely, yes. This is the "Brick Dust" False Positive . If your compound precipitates, the effective concentration available to the enzyme is lower than calculated.

-

Test: Run the assay with 0.01% Triton X-100 . If the IC50 improves (becomes more potent) or stabilizes, you were dealing with aggregation or precipitation. Detergents prevent the formation of colloidal aggregates that sequester the enzyme.

Q: How do I distinguish between "Kinetic" and "Thermodynamic" solubility?

A:

-

Kinetic: Starting from DMSO stock.[3][4] Relevant for in vitro biology. Measures how long a compound stays in solution before crashing out.

-

Thermodynamic: Starting from solid powder.[3] Relevant for formulation and CMC. Measures the equilibrium limit.

-

Note: Kinetic solubility is almost always higher than thermodynamic solubility due to supersaturation metastability.

References & Grounding

-

Solubility & pKa Fundamentals:

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Defines the

and pH-dependent solubility theory for weak bases). -

Manallack, D. T. (2007).[5] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.

-

-

Pyrazole Scaffold Properties:

-

Fustero, S., et al. (2010). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. (Details the aromaticity and H-bonding nature of pyrazoles).

-

Lombardo, F., et al. (2005). Comprehensive Assessment of the Physicochemical Properties of Kinase Inhibitors. Journal of Medicinal Chemistry, 48, 403-413. (Discusses the solubility challenges specific to kinase inhibitor scaffolds).

-

-

Troubleshooting Protocols:

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Kinetic vs. Thermodynamic protocols).

-

Shoichet, B. K. (2006). Screening in a Spirit Haunted by Artifacts. Drug Discovery Today, 11(23-24), 1074-1081. (Authoritative source on colloidal aggregation artifacts).

-

-

Formulation Strategies:

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

-

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. drughunter.com [drughunter.com]

Overcoming regioselectivity issues in bis(4-fluorophenyl) pyrazole synthesis

Welcome to the technical support center dedicated to resolving the complex challenges associated with the regioselective synthesis of bis(4-fluorophenyl) pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricacies of pyrazole chemistry. Here, we dissect common experimental hurdles and provide field-proven solutions to steer your synthesis toward the desired regioisomer with high fidelity.

Frequently Asked Questions (FAQs)

Q1: What is "regioselectivity" in the context of bis(4-fluorophenyl) pyrazole synthesis, and why is it a critical issue?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In the synthesis of bis(4-fluorophenyl) pyrazoles, a primary challenge arises from the reaction of an unsymmetrical 1,3-dicarbonyl precursor with a substituted hydrazine. This can theoretically yield two distinct regioisomeric pyrazoles.[1][2] For instance, the reaction of 1,3-bis(4-fluorophenyl)-1,3-propanedione with hydrazine hydrate can produce either 3,5-bis(4-fluorophenyl)-1H-pyrazole or another isomer depending on which carbonyl group is initially attacked. Controlling the formation of a specific isomer is paramount, as different regioisomers can exhibit vastly different pharmacological activities and physicochemical properties.

Q2: What are the fundamental factors that dictate the regiochemical outcome in a classical Knorr-type pyrazole synthesis?

A2: The regioselectivity of the Knorr pyrazole synthesis is a delicate interplay of several factors:[1]

-

Electronic Effects: The electronic nature of the substituents on the 1,3-dicarbonyl compound is a primary determinant. An electron-withdrawing group will render the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine.

-

Steric Hindrance: Bulky substituents near a carbonyl group can sterically hinder the approach of the hydrazine, directing the attack to the less hindered carbonyl.

-

Reaction pH: The acidity or basicity of the reaction medium can influence the nucleophilicity of the two nitrogen atoms in the substituted hydrazine. Under acidic conditions, the reaction mechanism can be altered, potentially leading to a different regioisomeric product compared to basic conditions.[1]

-

Solvent Choice: The solvent can significantly influence reaction pathways. As we will explore in the troubleshooting section, the use of specialized solvents can be a powerful tool to enhance regioselectivity.[1][3]

-

Temperature: The reaction temperature can also play a role in the regiochemical outcome, with different activation energies for the formation of the two possible intermediates.[1]

Q3: Beyond the traditional Knorr synthesis, what alternative strategies exist for achieving high regioselectivity?

A3: When the Knorr condensation fails to provide the desired regioselectivity, several modern synthetic methodologies can be employed:

-

1,3-Dipolar Cycloadditions: This powerful technique involves the reaction of a 1,3-dipole, such as a diazo compound or a sydnone, with an alkyne. This method offers a distinct synthetic route to the pyrazole core and can provide excellent control over regioselectivity.[1][4][5][6]

-

Multicomponent Reactions (MCRs): One-pot MCRs can offer a highly efficient and regioselective route to complex pyrazoles. These reactions often utilize catalysts to control the reaction cascade and favor the formation of a single regioisomer.[1][7]

-

Use of 1,3-Dicarbonyl Surrogates: Instead of traditional 1,3-diketones, surrogates like β-enaminones can be used. These substrates have inherently different reactivity at the two electrophilic centers, which can enforce a high degree of regiocontrol in the subsequent cyclization.[1]

-

Catalytic Methods: Various transition-metal catalysts, including those based on silver, cerium, and copper, have been developed to promote the regioselective synthesis of pyrazoles under mild conditions.[8][9][10]

Troubleshooting Guide: Overcoming Regioselectivity Issues

Issue 1: My synthesis of 1,3-bis(4-fluorophenyl) pyrazole is yielding a nearly 1:1 mixture of regioisomers.

This is a frequent challenge when the electronic and steric environments of the two carbonyl groups in the 1,3-dicarbonyl precursor are very similar.

Root Cause Analysis and Solutions:

The primary cause is the lack of a significant directing effect from the substituents. To overcome this, we must introduce a factor that favors one reaction pathway over the other.

Solution 1.1: Solvent-Mediated Regiocontrol

The choice of solvent can have a profound impact on regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been demonstrated to dramatically enhance the regioselectivity of pyrazole formation compared to standard solvents like ethanol.[3] These solvents can stabilize one of the transition states preferentially through hydrogen bonding and other non-covalent interactions.

Experimental Protocol: Enhanced Regioselectivity using HFIP

-

Materials:

-

1,3-bis(4-fluorophenyl)-1,3-propanedione (1.0 mmol)

-

Hydrazine hydrate (1.1 mmol)

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-bis(4-fluorophenyl)-1,3-propanedione in HFIP.

-

Add the hydrazine hydrate to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the major regioisomer.

-

Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.

-

Solution 1.2: Temperature Optimization

Systematically varying the reaction temperature can sometimes favor the formation of one regioisomer. It is advisable to conduct the reaction at a lower temperature initially (e.g., 0 °C or even -20 °C) and gradually increase it. A lower temperature may favor the thermodynamically controlled product, while a higher temperature might favor the kinetically controlled product.

Issue 2: The synthesis is regioselective, but it is producing the undesired isomer.

This situation arises when the inherent electronic and steric properties of your substrates favor the formation of the unwanted regioisomer under standard reaction conditions.

Root Cause Analysis and Solutions:

The intrinsic reactivity of the starting materials is directing the reaction towards the undesired product. To circumvent this, a more fundamental change in the synthetic strategy is often necessary.

Solution 2.1: Employing a 1,3-Dicarbonyl Surrogate

As mentioned in the FAQs, using a β-enaminone derived from your 1,3-dicarbonyl precursor can lock in the desired regiochemistry. The enamine nitrogen directs the initial attack of the hydrazine to the distal carbonyl group.

Conceptual Workflow: Regiocontrol via a β-Enaminone Intermediate

Caption: Workflow comparing standard Knorr synthesis with a regiocontrolled approach using a β-enaminone intermediate.

Solution 2.2: Leverage Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation can significantly accelerate chemical reactions and, in some cases, alter the regioselectivity compared to conventional heating.[1] The selective heating of polar molecules by microwaves can favor a different transition state, leading to the formation of the desired isomer.

Experimental Protocol: Microwave-Assisted Synthesis

-

Materials:

-

1,3-bis(4-fluorophenyl)-1,3-propanedione (1.0 mmol)

-

Hydrazine hydrate (1.1 mmol)

-

Glacial acetic acid (5 mL)

-

-

Procedure:

-

In a 10 mL microwave reaction vessel, combine the 1,3-bis(4-fluorophenyl)-1,3-propanedione and hydrazine hydrate.

-

Add glacial acetic acid as the solvent and catalyst.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-20 minutes). Caution: Microwave reactions should be conducted with appropriate safety precautions.

-

After the reaction, cool the vessel to room temperature.

-

Pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

-

Data Summary: Solvent Effects on Regioselectivity

The following table summarizes the typical effect of solvent choice on the regioselectivity of pyrazole synthesis from an unsymmetrical 1,3-diketone.

| Solvent | Typical Regioisomeric Ratio (Desired:Undesired) | Reference |

| Ethanol | ~1:1 to 3:1 | [3] |

| 2,2,2-Trifluoroethanol (TFE) | Up to 85:15 | [3] |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Up to 99:1 | [3] |

Logical Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting poor regioselectivity in pyrazole synthesis.

References

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

- Fustero, S., Sánchez-Roselló, M., Soler, J., & del Pozo, C. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac of Fluorinated Tebufenpyrad Analogs. Journal of Fluorine Chemistry, 126(9-10), 1230–1238.

- BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.

- MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529.

- Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.). Various methods for the synthesis of pyrazole.

- MDPI. (n.d.). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)

- ACS Publications. (2025, February 27). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.

- MDPI. (2022, September 8).

- Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles.

- BenchChem. (2025). Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis.

- Wiley Online Library. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal.

- MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335.

- University of Mississippi eGrove. (n.d.).

- ResearchGate. (2025, August 6). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles.

- Royal Society of Chemistry. (2024, September 10). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.

- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4432.

- J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid.

- MDPI. (2021, June 17). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones.

- Semantic Scholar. (2021, June 17). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones.

- Arkivoc. (n.d.).

- PubMed. (2006, March 9). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase.

- Oriental Journal of Chemistry. (n.d.).

- MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.

- Thieme. (n.d.). 1 A. C. Gçtzinger and T. J. J.

- BenchChem. (2025, December).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]